molecular formula C11H13N3O3S B5822117 N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide

N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide

Cat. No. B5822117
M. Wt: 267.31 g/mol
InChI Key: SWHXFZGRICIKEU-UHFFFAOYSA-N
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Description

N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide, also known as MNCP, is a chemical compound that has been widely used in scientific research. It is a member of the thioamides family and has been synthesized using various methods.

Mechanism of Action

N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide inhibits the activity of carbonic anhydrase by binding to its zinc ion. This results in a decrease in the production of bicarbonate ions, which are essential for the regulation of acid-base balance in the body. N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide has also been shown to inhibit the activity of other enzymes, such as urease and acetylcholinesterase.
Biochemical and Physiological Effects:
N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in glaucoma patients and to have anticonvulsant and anticancer properties. N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. However, N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide in scientific research. One direction is the development of new drugs for the treatment of glaucoma, epilepsy, and cancer. Another direction is the study of the role of carbonic anhydrase in other physiological processes, such as bone resorption and renal function. N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide can also be used as a tool for the development of new imaging techniques for the detection of tumors and other diseases.
Conclusion:
In conclusion, N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research. It has various biochemical and physiological effects and has been used in the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide in scientific research, including the development of new drugs and the study of the role of carbonic anhydrase in other physiological processes.

Synthesis Methods

N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-methyl-3-nitroaniline with carbon disulfide and chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide.

Scientific Research Applications

N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide has been used in various scientific research applications. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide has been used in the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-10(15)13-11(18)12-8-5-4-6-9(7(8)2)14(16)17/h4-6H,3H2,1-2H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHXFZGRICIKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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